molecular formula C6H3F2IO B118277 2,3-Difluoro-4-iodophenol CAS No. 144292-40-0

2,3-Difluoro-4-iodophenol

Cat. No. B118277
M. Wt: 255.99 g/mol
InChI Key: IXJVMKIJWFFXCR-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-iodophenol is a chemical compound with the molecular formula C6H3F2IO . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of 2,3-Difluoro-4-iodophenol involves several steps. First, 2,3-Diaminoanisole is diazotized with conc.HCl and NaNO2 below 5 ℃ and treated with fluoroboric acids (w (HBF4)=40%) (Schiemann reaction) to give 2,3-difluoro-4-iodoanisole (Ⅰ) in 40.7% yield . Then, the mixture of w (HNO3)=65%~68% nitric acid, glacial acetic acid, and acetic anhydride is dropped slowly to Ⅰ at 50~60 ℃ on a water bath to produce 2,3-difluoro-4-nitroanisole (Ⅱ) in 51.9% yield . Ⅱ is reduced by SnCl2 and HCl for 12 h to form 2,3-difluoro-4-aminoanisole (Ⅲ) in 84.6% yield . Finally, 2,3-difluoro-4-iodoanisole is obtained in 75.5% yield (m.p.63~64 ℃) by diazotization of Ⅲ at 5 ℃ in NaNO2 and H2SO4 and addition of KI (Sandmeyer reaction) .


Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-4-iodophenol consists of six carbon atoms, three hydrogen atoms, two fluorine atoms, one iodine atom, and one oxygen atom . The average mass of the molecule is 255.989 Da .


Physical And Chemical Properties Analysis

2,3-Difluoro-4-iodophenol is insoluble in water . It is sensitive to light and should be stored in cool, dry conditions in well-sealed containers . It is incompatible with oxidizing agents .

Scientific Research Applications

Chemical Sensing and Detection

2,3-Difluoro-4-iodophenol-related compounds have been utilized in the development of chemosensors. Compounds based on similar structures have demonstrated the ability to detect various analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these chemosensors underline their potential in scientific research applications (Roy, 2021).

Environmental Impact and Toxicology

Understanding the environmental fate and effects of related compounds, such as 3-trifluoromethyl-4-nitrophenol (TFM), is crucial. TFM, structurally similar to 2,3-Difluoro-4-iodophenol, is mainly used in the Great Lakes basin for sea lamprey control. Studies indicate that while TFM has transient effects on the environment, it is not persistent and presents minimal long-term toxicological risk (Hubert, 2003).

Pharmacological Effects

Phenolic compounds like Chlorogenic Acid (CGA), structurally similar to 2,3-Difluoro-4-iodophenol, have exhibited a variety of biological and pharmacological effects. CGA has been found to possess antioxidative, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties, highlighting the potential of phenolic compounds in diverse medical applications (Naveed et al., 2018).

Biochemical Studies

2,3-Difluoro-4-iodophenol-related compounds have been studied for their effects on biochemical pathways and potential as biomarkers. For instance, 2-fluoro-4-methylaniline, a structurally related compound, showed changes in the biochemical profiles of exposed earthworms, suggesting its potential use in studying xenobiotic toxicity and understanding the mechanism of action of toxic chemicals (Bundy et al., 2002).

Atmospheric Chemistry

Research into nitrophenols, which are structurally related to 2,3-Difluoro-4-iodophenol, provides insights into atmospheric chemistry, including the sources, formation, and fate of these compounds in the atmosphere. This research is crucial for understanding atmospheric pollution and developing strategies for air quality improvement (Harrison et al., 2005).

Metabolism and Excretion Studies

Understanding the metabolism and excretion of fluorinated and phenolic compounds helps in evaluating their environmental impact and human health risks. Studies on related compounds like mono- and disubstituted phenols provide valuable data for constructing metabolic databases and investigating structure-metabolism relationships (Bollard et al., 1996).

properties

IUPAC Name

2,3-difluoro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2IO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJVMKIJWFFXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617653
Record name 2,3-Difluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-iodophenol

CAS RN

144292-40-0
Record name 2,3-Difluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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